7-Diethylamino-4-methylcoumarin
Overview
Description
7-Diethylamino-4-methylcoumarin is a bichromophoric fluorescent laser dye known for its laser action at 460 nm . It is a derivative of coumarin, a naturally occurring compound found in many plants. The compound is widely used in various scientific and industrial applications due to its unique photophysical properties.
Mechanism of Action
Target of Action
The primary target of 7-Diethylamino-4-methylcoumarin (C1) is the light spectrum, specifically in the blue-green region . It is a bichromophoric fluorescent laser dye .
Mode of Action
This compound interacts with its target by absorbing light and then re-emitting it, a process known as fluorescence . This compound exhibits laser action at around 460 nm .
Biochemical Pathways
It’s known that this compound is used in various applications due to its fluorescence properties .
Result of Action
The primary result of the action of this compound is the emission of light in the blue-green spectrum . This makes it useful in various applications, including as a dye in laser technologies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the intensity of the emitted light can be affected by the surrounding temperature and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
7-Diethylamino-4-methylcoumarin is known to interact with various biomolecules. As an amine, it can neutralize acids to form salts plus water . These acid-base reactions are exothermic
Cellular Effects
It is known that coumarins, a group to which this compound belongs, emit blue-green light and have been used as laser dyes . The laser action of this compound occurs at around 460 nm during flash lamp excitation
Molecular Mechanism
It is known to be a lactone and an amine, and its acid-base reactions are exothermic
Temporal Effects in Laboratory Settings
This compound has been observed to have low photostability and degrade due to laser light
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylamino-4-methylcoumarin typically involves the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation . Another method involves mixing acetylacetic ether, m-diethylaminophenol, zinc chloride, and stannous chloride, followed by washing with acid and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors. For example, m-hydroxy-N,N-diethylaniline and ethyl acetoacetate are reacted in the presence of zinc powder, ammonium chloride, and acetic anhydride under nitrogen protection at temperatures between 127-135°C .
Chemical Reactions Analysis
Types of Reactions: 7-Diethylamino-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated organics and acid halides are typical reagents.
Major Products: The major products formed from these reactions include various coumarin derivatives with altered photophysical properties .
Scientific Research Applications
7-Diethylamino-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical analyses and as a photo-initiator in polymerization reactions.
Biology: Employed in fluorescence microscopy and as a tracer in biological studies.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of light-emitting diodes (LEDs) and as an optical brightener.
Comparison with Similar Compounds
7-Amino-4-methylcoumarin: Exhibits laser action at 440 nm.
Coumarin 6: Another widely used laser dye with different emission properties.
4-Methylumbelliferone: Known for its use in fluorescence assays.
Uniqueness: 7-Diethylamino-4-methylcoumarin is unique due to its high fluorescence quantum yield, large Stokes shift, and excellent light stability . These properties make it particularly suitable for applications requiring high sensitivity and stability.
Properties
IUPAC Name |
7-(diethylamino)-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYCEAFSNDLKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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DSSTOX Substance ID |
DTXSID9025035 | |
Record name | 7-Diethylamino-4-methylcoumarin | |
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Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |
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Record name | 7-Diethylamino-4-methylcoumarin | |
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Solubility |
Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS | |
Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Color/Form |
CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR | |
CAS No. |
91-44-1 | |
Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Record name | Coumarin 1 | |
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Record name | 7-Diethylamino-4-methylcoumarin | |
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Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |
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Record name | 7-Diethylamino-4-methylcoumarin | |
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Record name | 7-(diethylamino)-4-methyl-2-benzopyrone | |
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Record name | DIETHYLAMINOMETHYLCOUMARIN | |
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Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Melting Point |
154 to 162 °F (NTP, 1992), 89 °C | |
Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Diethylamino-4-methylcoumarin?
A1: this compound has the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits strong ultraviolet absorption and emits blue light. [] The exact spectral properties, including absorption and emission maxima, are influenced by the solvent environment. For example, its fluorescence emission and excitation spectra on wool are structureless and shifted to longer wavelengths compared with the spectra on polyethylene. [] This solvatochromic behavior makes it useful as a probe in various applications.
Q3: How does this compound interact with wool?
A3: Research suggests an interaction between this compound and wool, evidenced by shifts in its fluorescence emission and excitation spectra when compared to its behavior on polyethylene. These shifts are attributed to interactions with specific components of wool. [] Further investigations using indole as a model system suggest the formation of a hydrogen-bonded complex between the carbonyl group of this compound and the NH group of indole, mimicking potential interactions with amino acid residues in wool. []
Q4: How does this compound behave in nano-clay gels for dosimetry?
A4: this compound exhibits potential for use in nanoclay gel dosimeters. [] It demonstrates linear degradation with increasing radiation dose and shows suppressed diffusion within the gel matrix, making it suitable for long-term dosimetry applications. []
Q5: What factors influence the photostability of this compound?
A5: The photostability of this compound is significantly affected by the solvent system. [] It shows enhanced stability in alcohol-water and alcohol-glycerol mixtures. [] Conversely, aqueous surfactant solutions and non-polar solvents tend to accelerate its photodamage. [] Factors like radiation dose, wavelength, water content, and the presence of scavengers also play a role in its photodegradation. []
Q6: What are the photodegradation products of this compound?
A6: Photolysis of this compound, particularly at 350 nm in methanolic solutions, leads to the formation of several photoproducts. [] One identified product is 7-ethylamino-4-methylcoumarin, formed through monodealkylation. [] Interestingly, this monodealkylation process is dependent on the presence of oxygen and the bis-dealkylated product is not observed even after prolonged photolysis. []
Q7: What are the environmental impacts of this compound?
A7: While this compound has shown potential for applications in various fields, its presence in the environment, particularly in water bodies, raises concerns about potential neurotoxic effects. [] Research indicates that it can inhibit neurite outgrowth in human neuroblastoma SH-SY5Y cells, highlighting the need for monitoring and understanding its impact on aquatic ecosystems. []
Q8: Are there computational chemistry studies related to this compound?
A8: Yes, density-functional theory calculations have been employed to study the luminescence properties of this compound derivatives, particularly those incorporating gold(I) fragments. [] These studies provide insights into the relationship between the molecular structure and the observed luminescence efficiencies, aiding in the design of new fluorescent materials. []
Q9: How do structural modifications affect the activity of this compound derivatives?
A9: Structural modifications, particularly at the 7-amino position, can significantly influence the metabolic fate of this compound derivatives. For example, replacing one of the ethyl groups in this compound with a hydrogen atom (forming 7-Ethylamino-4-methylcoumarin) alters its interaction with cytochrome P450 isozymes. [] This difference in metabolism highlights the importance of structure-activity relationships in understanding the biological activity of these compounds.
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